molecular formula C11H20O3 B116824 Methyl 2-acetyloctanoate CAS No. 70203-04-2

Methyl 2-acetyloctanoate

Cat. No. B116824
Key on ui cas rn: 70203-04-2
M. Wt: 200.27 g/mol
InChI Key: HBVHDPSYAJZFEF-UHFFFAOYSA-N
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Patent
US05786501

Procedure details

The reaction mixture from the condensation of methyl acetoacetate (193.5 g) and hexanal (151.8 g) with piperidine catalysis was hydrogenated in an autoclave at 50° C. with hydrogen and Pd/C catalysis. After the end of the hydrogenation and filtering off the Pd/C catalyst, the two-phase mixture was concentrated at a pressure of 15 mbar and a temperature of 70° C. The residue (262 g) still contained 1.2 percent of methyl 2-hexenylacetoacetate. Methyl acetoacetate (3.14 g) and sodium methoxide (1.46 g of a 5.4 molar solution) were then added and this mixture was heated at 90° C. for 5 hours. At the end of this treatment, 0.39 percent of methyl 2-hexenylacetoacetate was still measured. The crude product was then distilled in a high vacuum (3 to 4 mbar) in a thin-layer evaporator. The methyl 2-hexylacetoacetate distillate (240.9 g), with a content of 97.8 percent, still contained 0.26 percent of methyl 2-hexenylacetoacetate.
Quantity
193.5 g
Type
reactant
Reaction Step One
Quantity
151.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH3:8])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[CH:9](=O)[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].N1CCCCC1.[H][H]>[Pd]>[CH2:9]([CH:2]([C:3]([CH3:5])=[O:4])[C:1]([O:7][CH3:8])=[O:6])[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
193.5 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Name
Quantity
151.8 g
Type
reactant
Smiles
C(CCCCC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After the end of the hydrogenation and filtering off the Pd/C catalyst
CONCENTRATION
Type
CONCENTRATION
Details
the two-phase mixture was concentrated at a pressure of 15 mbar
CUSTOM
Type
CUSTOM
Details
a temperature of 70° C
ADDITION
Type
ADDITION
Details
Methyl acetoacetate (3.14 g) and sodium methoxide (1.46 g of a 5.4 molar solution) were then added
DISTILLATION
Type
DISTILLATION
Details
The crude product was then distilled in a high vacuum (3 to 4 mbar) in a thin-layer evaporator

Outcomes

Product
Name
Type
Smiles
C(CCCCC)C(C(=O)OC)C(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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